
1,5-Di-tert-butyl-2,4-dimethoxy-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Di-tert-butyl-2,4-dimethoxy-benzene is an organic compound with the molecular formula C16H26O2. It is an aromatic compound characterized by the presence of two tert-butyl groups and two methoxy groups attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Di-tert-butyl-2,4-dimethoxy-benzene can be synthesized through the reaction of 1,4-dimethoxybenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Di-tert-butyl-2,4-dimethoxy-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in alcohol solvents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydroquinones.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
1,5-Di-tert-butyl-2,4-dimethoxy-benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential antioxidant properties and its role in protecting biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of 1,5-Di-tert-butyl-2,4-dimethoxy-benzene involves its ability to undergo redox reactions. The compound can act as an electron donor or acceptor, making it effective in stabilizing free radicals and preventing oxidative damage. Its molecular targets include reactive oxygen species (ROS) and other free radicals, which it neutralizes through electron transfer reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar structure but with different positions of the tert-butyl and methoxy groups.
2,5-Di-tert-butyl-1,4-dimethoxybenzene: Another isomer with tert-butyl and methoxy groups at different positions on the benzene ring.
Uniqueness
1,5-Di-tert-butyl-2,4-dimethoxy-benzene is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and reactivity. This unique structure makes it particularly effective in applications requiring high stability and specific redox properties .
Propriétés
Formule moléculaire |
C16H26O2 |
|---|---|
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
1,5-ditert-butyl-2,4-dimethoxybenzene |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)11-9-12(16(4,5)6)14(18-8)10-13(11)17-7/h9-10H,1-8H3 |
Clé InChI |
HGRGBKBPFHHYMX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1OC)OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


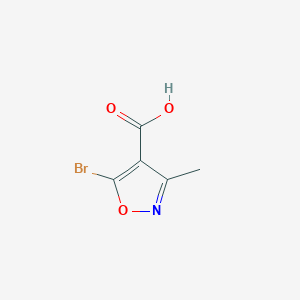
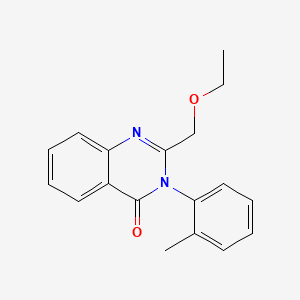
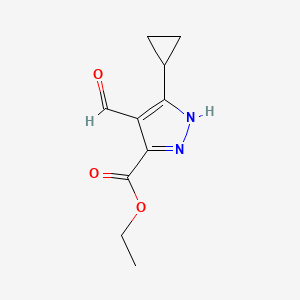
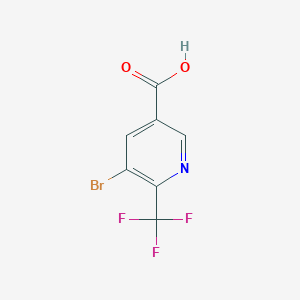
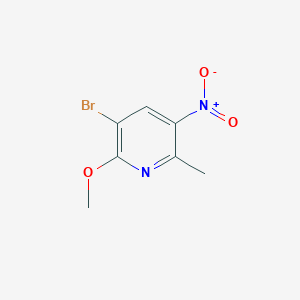

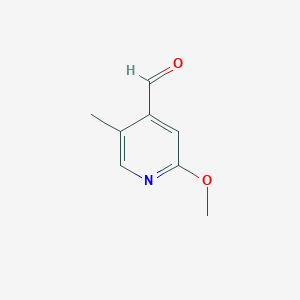

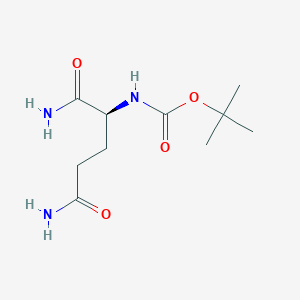
![1-[4-[3-(2-Methyl-1-piperidinyl)propoxy]phenyl]-2-pyrrolidinone](/img/structure/B13936985.png)
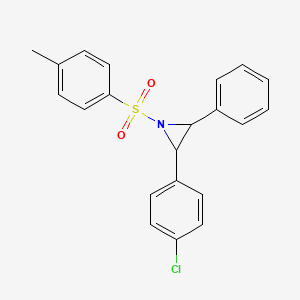
![6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13937010.png)
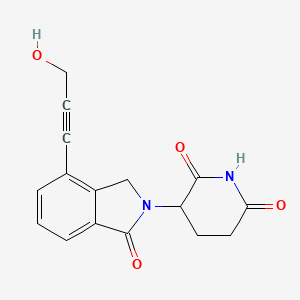
![5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B13937023.png)
